molecular formula C11H15NO2 B3055779 3-(Benzylamino)-2-methylpropanoic acid CAS No. 66839-25-6

3-(Benzylamino)-2-methylpropanoic acid

Cat. No.: B3055779
CAS No.: 66839-25-6
M. Wt: 193.24 g/mol
InChI Key: MHNYZRMMCUVHAA-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylpropanoic acid is a branched-chain amino acid derivative characterized by a benzyl group attached to the amino moiety at the β-position and a methyl group at the α-carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, such as amphiphilicity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis and biochemical research .

Properties

IUPAC Name

3-(benzylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)7-12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYZRMMCUVHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328593
Record name 3-(benzylamino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66839-25-6
Record name 3-(benzylamino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-methylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding benzylidene derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of carboxylic acids to alcohols.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Benzylidene derivatives.

    Reduction: 3-(Benzylamino)-2-methylpropanol.

    Substitution: Various substituted benzylamino derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylamino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the interactions of benzylamino groups with biological macromolecules.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzylamino)-2-methylpropanoic acid with structurally related compounds, emphasizing differences in functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
This compound C11H15NO2 193.24 (calculated) Benzylamino, methyl, carboxylic acid Intermediate in peptide synthesis; potential pharmacological activity due to amino acid backbone N/A
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C9H17NO4 203.24 Boc-protected amino, methyl, carboxylic acid Used in peptide coupling; enhances solubility and stability during synthesis
(R)-2-(Benzylamino)-3-hydroxypropanoic acid C10H13NO3 195.22 Benzylamino, hydroxy, carboxylic acid Chiral building block for bioactive molecules; improved solubility due to hydroxyl group
3-(3-Methoxyphenyl)-2-methylpropanoic acid C11H14O3 194.23 Methoxyphenyl, methyl, carboxylic acid Lipophilicity suitable for membrane permeability studies; used in metabolic pathway research
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C12H12N2O4 248.24 Cbz-protected amino, cyano, carboxylic acid Research reagent for cyanide-containing analogs; used in enzyme inhibition studies

Structural and Functional Analysis

  • Amino Protection: The Boc-protected analog (C9H17NO4) exhibits enhanced stability compared to the benzylamino derivative, making it preferable in solid-phase peptide synthesis . In contrast, the Cbz-protected variant (C12H12N2O4) introduces a cyano group, which may confer reactivity in click chemistry or enzyme inhibition .
  • The methoxyphenyl derivative (C11H14O3) demonstrates higher lipophilicity, favoring applications in blood-brain barrier penetration studies .
  • Stereochemical Complexity: Chiral centers in compounds like (R)-2-(Benzylamino)-3-hydroxypropanoic acid highlight their utility in asymmetric synthesis, whereas the unmodified this compound may require resolution for enantioselective applications .

Research Findings and Pharmacological Relevance

  • Peptide Synthesis : Boc-protected analogs are widely used in fragment condensation due to their resistance to racemization .
  • Metabolic Studies : Methoxyphenyl derivatives are employed as tracers in phenylalanine metabolism research due to structural mimicry .

Biological Activity

3-(Benzylamino)-2-methylpropanoic acid, also known as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol. Its structure consists of a benzyl group attached to an amino group, which is further linked to a methylpropanoic acid moiety. This unique configuration contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.
  • Receptor Interaction : It may interact with various receptors, influencing physiological responses such as inflammation and metabolic regulation.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, which could protect cells from oxidative stress.

In Vitro Studies

Research has demonstrated that this compound can modulate cellular functions in vitro. For example:

  • Cell Proliferation : In studies involving cancer cell lines, the compound showed potential cytotoxic effects, leading to reduced cell viability at specific concentrations.
  • Inflammation Modulation : It has been observed to downregulate pro-inflammatory cytokines in cultured immune cells, suggesting a role in anti-inflammatory responses .

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of this compound:

  • Diabetes Models : In diabetic rat models, administration of the compound resulted in improved metabolic profiles and reduced blood glucose levels, indicating potential benefits for managing diabetes .
  • Neuroprotective Effects : Research has indicated that this compound may offer neuroprotective benefits by reducing neuronal damage in models of neurodegeneration .

Case Studies

  • Diabetic Retinopathy : A study explored the effects of this compound on retinal vascular leakage in diabetic rats. Results indicated significant improvements comparable to existing treatments like Fenofibrate .
  • Cancer Therapeutics : In a recent investigation, the compound was tested against various cancer cell lines, showing selective cytotoxicity and potential for development into a therapeutic agent against resistant cancer types .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameBiological ActivityNotes
3-Amino-2-methylpropanoic acidNeurotransmitter precursorPrimarily involved in neurotransmission
BenzylamineAntimicrobial propertiesExhibits broad-spectrum antimicrobial activity
3-(Hydroxybenzyl) amino acidsAntioxidant effectsKnown for strong antioxidant properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzylamino)-2-methylpropanoic acid

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